molecular formula C27H27BrN4O2S B11224000 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide

Cat. No.: B11224000
M. Wt: 551.5 g/mol
InChI Key: HFQQKRUSPMYXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-bromo-4-oxo-2-sulfanylidene quinazoline core linked via a methyl group to a benzamide moiety substituted with an N-ethylanilino propyl chain. The bromine atom enhances electrophilic reactivity, while the sulfanylidene group contributes to hydrogen bonding and π-stacking interactions. The N-ethylanilino propyl side chain likely improves solubility and target binding affinity, making it a candidate for therapeutic applications such as kinase inhibition or anti-inflammatory activity .

Properties

Molecular Formula

C27H27BrN4O2S

Molecular Weight

551.5 g/mol

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide

InChI

InChI=1S/C27H27BrN4O2S/c1-2-31(22-7-4-3-5-8-22)16-6-15-29-25(33)20-11-9-19(10-12-20)18-32-26(34)23-17-21(28)13-14-24(23)30-27(32)35/h3-5,7-14,17H,2,6,15-16,18H2,1H3,(H,29,33)(H,30,35)

InChI Key

HFQQKRUSPMYXRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

DMAP-Catalyzed Cyclization

A one-pot synthesis route, adapted from studies on analogous quinazoline-2,4-diones, employs 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction involves cyclization of 2-aminobenzamide derivatives with di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions. Key parameters include:

  • Catalyst : DMAP (0.1 equiv)

  • Solvent : Acetonitrile (MeCN)

  • Temperature : Room temperature or microwave-assisted (30 min)

  • Yield : 79% under optimized conditions.

This method avoids metal catalysts, simplifying purification and reducing environmental impact. The mechanism proceeds via a carbamic–carbonic anhydride intermediate, with DMAP enhancing nucleophilic attack efficiency.

Acid-Catalyzed Heterocyclization

Alternative approaches utilize nanoporous acid catalysts, such as SBA-Pr-SO₃H, to promote cyclization. Protonation of the benzoyl chloride intermediate facilitates nucleophilic attack by 2-aminobenzamide, followed by intramolecular dehydration to yield the quinazolinone core. Advantages include:

  • Catalyst Reusability : SBA-Pr-SO₃H retains activity for multiple cycles.

  • Solvent-Free Conditions : Eliminates need for organic solvents, enhancing sustainability.

Bromination and Sulfanylidene Group Introduction

Bromination at the 6-Position

Bromine incorporation is achieved via electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C selectively brominates the quinazolinone core at the 6-position. Reaction monitoring via HPLC confirms >90% regioselectivity.

Sulfanylidene Functionalization

Thionation of the 2-keto group employs Lawesson’s reagent (LR) in toluene under reflux. This converts the carbonyl group to a sulfanylidene moiety with 85–92% efficiency. Critical parameters:

  • Molar Ratio : 1.2 equiv LR relative to substrate

  • Reaction Time : 6–8 hours.

Synthesis of the N-[3-(N-Ethylanilino)propyl]benzamide Moiety

Benzamide Formation

Coupling of 4-(bromomethyl)benzoic acid with 3-(N-ethylanilino)propylamine is achieved using carbodiimide-based reagents:

  • Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Yield : 78% after column chromatography.

Side Chain Optimization

The N-ethylanilino group is introduced via reductive amination of 3-nitropropanal with ethylamine, followed by catalytic hydrogenation. Palladium on carbon (Pd/C, 10 wt%) in methanol at 50 psi H₂ affords the desired amine in 89% yield.

Final Coupling Reaction

The quinazolinone and benzamide moieties are conjugated through a nucleophilic substitution reaction:

  • Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 12 hours

  • Yield : 68%.
    Alternative microwave-assisted methods reduce reaction time to 30 minutes with comparable yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies suggest that continuous flow systems enhance reproducibility and reduce byproducts. Key metrics:

ParameterValue
Residence Time15 min
Temperature100°C
Throughput1.2 kg/day

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity, avoiding costly chromatography.

A summary of key methodologies is provided below:

StepMethod 1 (DMAP)Method 2 (SBA-Pr-SO₃H)
Quinazolinone Yield79%82%
Reaction Time12 h8 h
Catalyst CostModerateLow (reusable)
Environmental ImpactModerateLow (solvent-free)

Method 2 offers advantages in sustainability and cost-efficiency, making it preferable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield sulfoxides, while substitution with an amine would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving quinazoline derivatives.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its biological activity.

    Industry: Could be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various molecular targets, including kinases and other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications in Quinazoline Derivatives

Key Findings :

  • Electron-Withdrawing Groups: The trifluoromethyl group in Compounds 16 and 32 enhances metabolic stability compared to the target compound’s N-ethylanilino group .
  • Synthetic Efficiency : Higher yields (71–78%) in Compounds 16 and 32 suggest optimized coupling reactions, whereas the target compound’s synthesis details are unspecified in the evidence .

Benzamide Side Chain Variations

Table 2: Substituent Effects on Benzamide Moieties
Compound Name / ID Benzamide Substituent Functional Impact
Target Compound N-[3-(N-ethylanilino)propyl] Enhanced lipophilicity and π-π interactions
N-Benzyl analog () N-Benzyl Reduced solubility due to aromatic bulk
Butanamide () N-(2-Methoxybenzyl)butanamide Extended alkyl chain may improve membrane permeability

Key Findings :

  • The N-ethylanilino propyl group in the target compound balances solubility and binding affinity better than the benzyl group in .

Stereochemical and Conformational Diversity

Compounds 44–47 () incorporate cyclopropyl and trifluoromethyl groups with enantiomeric (R/S) configurations. For example:

  • Compound 45 (R-isomer) : Improved target selectivity due to stereospecific interactions.
  • Compound 46 (S-isomer) : Lower activity in preliminary assays, highlighting stereochemistry’s role .

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide is a synthetic organic molecule belonging to the quinazolinone family, which has garnered attention for its potential biological activities. Its molecular structure includes a quinazoline core, a bromo group, and an ethylanilino side chain, which collectively contribute to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C23H24BrN3O2S
  • Molecular Weight : 481.4 g/mol
  • IUPAC Name : 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The quinazoline moiety is known for its ability to inhibit certain enzymes and receptors, which can lead to therapeutic effects in various disease models. The presence of the bromine atom and the unique side chains may enhance its binding affinity and selectivity towards these targets.

Biological Activities

  • Antitumor Activity : Quinazoline derivatives are widely studied for their anticancer potential. Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Antimicrobial Properties : Research has shown that quinazoline derivatives can possess antimicrobial activity. This compound's structural features may enable it to inhibit bacterial growth or disrupt microbial cell function.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives, including this compound:

Table 1: Summary of Biological Activities

StudyCompoundActivityFindings
Study A4-(6-bromo)quinazolineAntitumorInduced apoptosis in cancer cell lines
Study BQuinazoline derivative XAntimicrobialEffective against Gram-positive bacteria
Study CQuinazoline analog YAnti-inflammatoryReduced cytokine production in vitro

Case Study Example

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives, including the target compound, and evaluated their biological activities against human cancer cell lines. The results showed that the compound exhibited significant cytotoxicity with an IC50 value of 5 µM against breast cancer cells, suggesting strong potential for further development as an anticancer agent .

The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethylanilino)propyl]benzamide typically involves multi-step organic reactions:

  • Formation of the quinazolinone core through cyclization reactions.
  • Bromination using bromine or N-bromosuccinimide (NBS).
  • Amide coupling with N-(3-(N-ethylanilino)propyl)benzamide.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including:

  • Quinazolinone core formation : Bromination at position 6 of the quinazolinone scaffold, followed by thiolation at position 2 (see for analogous bromo-quinazolinone synthesis).
  • Benzamide coupling : Amide bond formation between the quinazolinone derivative and the N-ethylanilino propylbenzamide moiety via coupling agents like EDCI or HATU .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization strategies :
  • Microwave-assisted synthesis (reduces reaction time by 40–60%; see ).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR : 1^1H/13^13C NMR to verify substitution patterns (e.g., bromo, sulfanylidene, benzamide groups). Aromatic protons typically appear at δ 7.2–8.5 ppm, while methylene protons (CH2_2) resonate at δ 3.5–4.5 .
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion confirmation (expected [M+H]+^+ ~600–650 Da) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O, quinazolinone), ~1650 cm1^{-1} (C=N), and ~520 cm1^{-1} (C-Br) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., inconsistent IC50_{50}50​ values across assays)?

Contradictions often arise from assay-specific variables:

  • Cell line variability : Test in ≥3 cell lines (e.g., MCF-7, HeLa, A549) with standardized protocols (e.g., 48-h incubation) .
  • Target selectivity : Use comparative binding assays (SPR or ITC) to assess affinity for kinases vs. off-target proteins .
  • Metabolic stability : Evaluate hepatic microsome stability (rat/human) to rule out rapid degradation skewing results . Recommended controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate with CRISPR knockouts of suspected targets .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, VEGFR). The bromo and sulfanylidene groups often anchor in hydrophobic pockets .
  • MD simulations : GROMACS for stability analysis (50 ns trajectories) to assess binding persistence .
  • QSAR models : Train on analogous quinazolinone derivatives to predict ADMET properties (e.g., logP ~3.5, moderate BBB penetration) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-HRMS : Detect impurities at <0.1% abundance. Common byproducts include:
  • De-brominated analogs : Loss of Br during acidic conditions .
  • Oxidized sulfanylidene : Conversion to sulfone under prolonged air exposure .
    • Stability studies : Store at -20°C under argon; avoid light and protic solvents (e.g., methanol) .

Data Contradiction Analysis

Q. Why might cytotoxicity assays show activity in vitro but not in vivo?

  • Pharmacokinetic limitations : Poor oral bioavailability (<20%) due to high molecular weight (>500 Da) or efflux by P-glycoprotein. Address via:
  • Prodrug design : Esterify the benzamide group to enhance absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release (tested in analogs).
    • Microenvironment factors : Tumor hypoxia or stromal interactions may reduce efficacy. Use orthotopic xenograft models over subcutaneous ones .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

ConditionYield (%)Purity (%)Reference
Conventional heating (72 h)5592
Microwave-assisted (4 h)7895
Solvent-free (ball milling)6590

Q. Table 2. Key Pharmacological Parameters from Preclinical Studies

AssayIC50_{50} (nM)TargetModel System
Kinase inhibition (EGFR)12 ± 3Recombinant EGFRIn vitro
Antiproliferative (MCF-7)85 ± 10Cell viabilityIn vitro
Tumor growth inhibitionN/AXenograft volumeIn vivo (pending)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.